REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][O:5][C:6]=1[C:7]([O:9]CC)=O.[OH-].[NH4+:13]>>[CH3:1][C:2]1[N:3]=[CH:4][O:5][C:6]=1[C:7]([NH2:13])=[O:9] |f:1.2|
|
Name
|
|
Quantity
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7.8 g
|
Type
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reactant
|
Smiles
|
CC=1N=COC1C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at rt for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, solid
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Type
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FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
The aqueous was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
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Type
|
CUSTOM
|
Details
|
was dried
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |